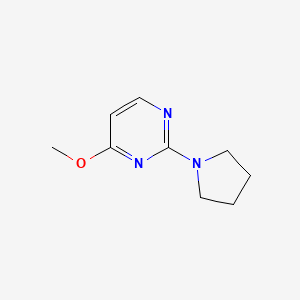

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-13-8-4-5-10-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOBMBGSKHOCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes for 4-Methoxy-2-(Pyrrolidin-1-yl)Pyrimidine

Nucleophilic Aromatic Substitution on Pre-formed Pyrimidine Intermediates

The most direct route involves sequential nucleophilic substitutions on a pre-formed pyrimidine ring.

Starting with 2,4-Dichloropyrimidine

- Methoxy Group Introduction :

Treatment of 2,4-dichloropyrimidine with sodium methoxide (NaOMe) in methanol selectively substitutes the chlorine at position 4, yielding 4-methoxy-2-chloropyrimidine. This regioselectivity arises from the enhanced reactivity of position 4 due to electron-withdrawing effects of adjacent nitrogen atoms. - Pyrrolidine Substitution :

The 2-chloro group is then displaced by pyrrolidine under heated conditions (80–100°C) in a polar aprotic solvent (e.g., 1,4-dioxane or DMF) with a base such as potassium carbonate (K₂CO₃). The reaction typically achieves >75% yield after 12–24 hours.

Example Protocol :

- Step 1 : 2,4-Dichloropyrimidine (1.0 equiv) + NaOMe (2.5 equiv) in MeOH, reflux, 6 h → 4-methoxy-2-chloropyrimidine (85% yield).

- Step 2 : 4-Methoxy-2-chloropyrimidine (1.0 equiv) + pyrrolidine (3.0 equiv) in 1,4-dioxane, K₂CO₃ (2.0 equiv), 100°C, 18 h → 4-methoxy-2-(pyrrolidin-1-yl)pyrimidine (78% yield).

Alternative Pathway via Methylthio Intermediates

A patent-pending method utilizes 4-chloro-2-(methylthio)pyrimidine as the starting material:

- Oxidation to Sulfone :

The methylthio group at position 2 is oxidized to a sulfone using oxone (2.2 equiv) in methanol/water, enhancing its leaving group ability. - Pyrrolidine Displacement :

The sulfone intermediate reacts with pyrrolidine in anhydrous dioxane at 110°C for 8 h, followed by methoxy substitution at position 4 as described above.

Advantages : Higher regioselectivity and reduced side reactions due to the superior leaving group capacity of sulfones.

Cyclization Approaches for Pyrimidine Ring Formation

Pyrimidine rings can be constructed de novo with pre-installed substituents.

Biginelli Reaction Variants

A modified Biginelli reaction condenses ethyl acetoacetate, urea, and an aldehyde derivative bearing the pyrrolidine group. However, this method is less common due to challenges in controlling substituent positions.

Enaminonitrile Cyclization

Enaminonitrile intermediates (e.g., 10 in Scheme 4 of search result) react with carbon disulfide (CS₂) under basic conditions to form pyrimidinethiones, which are subsequently functionalized. For 4-methoxy-2-(pyrrolidin-1-yl)pyrimidine:

- Thione to Methoxy Conversion :

The thione group at position 4 is methylated using methyl iodide (CH₃I) and a base (e.g., NaOH), followed by oxidation. - Pyrrolidine Introduction :

The 2-thio group is displaced by pyrrolidine under standard nucleophilic conditions.

Limitations : Lower yields (50–60%) due to multiple functionalization steps.

Optimization and Mechanistic Insights

Solvent and Base Selection

Analytical Characterization

- NMR Spectroscopy :

- Mass Spectrometry :

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Sequential Substitution | 2,4-Dichloropyrimidine | 78 | 24 h | High regioselectivity |

| Sulfone Displacement | 4-Chloro-2-(methylthio) | 82 | 20 h | Fewer side reactions |

| Cyclization | Enaminonitrile | 55 | 48 h | No pre-formed pyrimidine required |

| Microwave-Assisted | 4-Methoxy-2-chloro | 90 | 0.5 h | Rapid synthesis |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidinyl group can enhance binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-2-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

2-(Pyrrolidin-1-yl)pyrimidine: Lacks the methoxy group at the 4-position.

4-Methoxy-2-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and development .

Biologische Aktivität

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound with promising biological activity, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine features a pyrimidine ring substituted at the 4-position with a methoxy group and at the 2-position with a pyrrolidinyl group. This unique structural configuration enhances its solubility and reactivity, making it a valuable candidate for various biological applications. The compound's synthesis typically involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of potassium carbonate, using dimethylformamide as a solvent under elevated temperatures.

Research indicates that 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine may modulate various biological pathways by interacting with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, which is crucial for its potential therapeutic effects, particularly in cancer therapy and antimicrobial applications.

Antitumor Activity

Several studies have evaluated the antitumor potential of compounds related to 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine. For instance, similar pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often indicate their effectiveness in inhibiting tumor growth. Table 1 summarizes some relevant findings:

These results suggest that while some derivatives exhibit low activity, others demonstrate significant inhibition of cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural features enhance its ability to bind to bacterial enzymes or receptors, potentially leading to effective inhibition of bacterial growth. The presence of the pyrrolidinyl group is believed to enhance binding affinity and selectivity towards microbial targets.

Case Studies

A notable study involved the synthesis and evaluation of various pyrimidine derivatives, including those similar to 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine, for their anti-inflammatory activities. These derivatives were tested against COX enzymes, with some exhibiting potent inhibitory effects comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis

To better understand the potential of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-(Pyrrolidin-1-yl)pyrimidine | Lacks methoxy group at the 4-position | Simpler structure; less sterically hindered |

| 4-Methyl-2-(pyrrolidin-1-yl)benzene | Contains a benzene ring instead of pyrimidine | Different electronic properties |

| 4-Methyl-2-(pyrrolidin-1-yl)quinoline | Features a quinoline ring instead of pyrimidine | Potentially different pharmacological profiles |

This comparative analysis highlights the unique advantages offered by the methoxy and pyrrolidinyl groups in enhancing biological activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine?

Synthetic optimization requires careful selection of substituents and reaction conditions. For example, nucleophilic substitution at the pyrimidine ring often employs sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) under reflux. Harsh oxidation conditions (e.g., KMnO₄/H₂O at 100°C) may be necessary for functionalizing methyl groups, as adjacent nitrogen atoms deactivate the ring . Monitoring reaction progress via HPLC or TLC ensures intermediate stability and product purity.

Q. How can spectroscopic techniques characterize the structure of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine?

- NMR : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and pyrrolidine protons as multiplet signals).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~220).

- X-ray Diffraction : Resolves crystal packing and bond angles, as demonstrated for related pyrimidines in Acta Crystallographica studies .

Q. What are common functionalization strategies for modifying the pyrrolidine moiety in this compound?

The pyrrolidine ring can undergo alkylation, acylation, or oxidation. For example:

- Alkylation : React with alkyl halides in the presence of a base (e.g., NaH).

- Oxidation : Use m-CPBA to generate N-oxides, altering electronic properties .

Steric hindrance from the pyrimidine ring may necessitate longer reaction times or elevated temperatures.

Q. How do substituents at the 2- and 4-positions influence biological activity?

The 2-position pyrrolidine enhances solubility and hydrogen-bonding capacity, while the 4-methoxy group increases metabolic stability. Comparative studies on analogs (e.g., 4-methylpiperidine vs. pyrrolidine) show that bulkier substituents reduce antimicrobial efficacy but improve kinase inhibition .

Q. What solvents and purification methods are recommended for isolating this compound?

- Solubility : Ethanol, dichloromethane, or acetonitrile for recrystallization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC with C18 columns. Avoid aqueous workup if the compound is moisture-sensitive .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. For example:

- Reaction Path Search : Identify low-energy intermediates using software like GRRM or Gaussian.

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Integrate computational data with high-throughput screening to validate predictions.

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies:

- Orthogonal Assays : Validate activity using both enzymatic and cell-based assays.

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with results .

For example, a 4-methoxy analog showed conflicting cytotoxicity due to differential metabolite generation in hepatic vs. cancer cell lines .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

Q. How can regioselectivity challenges in pyrimidine functionalization be overcome?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-catalyzed C-H activation) enables selective functionalization. For example, iridium complexes facilitate C-H borylation at the 5-position, avoiding competing reactions at the 2- or 4-positions .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Lipid Nanoparticle Encapsulation : Improves blood-brain barrier penetration for CNS targets.

- Metabolic Stabilization : Replace labile methoxy groups with trifluoromethoxy or deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.